molecular formula C8H5FN2 B009970 5-Fluorophthalazine CAS No. 103119-77-3

5-Fluorophthalazine

Cat. No.: B009970
CAS No.: 103119-77-3
M. Wt: 148.14 g/mol
InChI Key: KJCANNFKULYCLW-UHFFFAOYSA-N
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Description

5-Fluorophthalazine is a fluorinated derivative of phthalazine, a bicyclic heterocyclic compound Phthalazine itself is known for its significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorophthalazine typically involves the introduction of a fluorine atom into the phthalazine ring. One common method is the direct fluorination of phthalazine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorophthalazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different reduced forms of phthalazine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine dicarboxylic acid, while reduction can produce phthalazine derivatives with different hydrogenation levels .

Scientific Research Applications

5-Fluorophthalazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluorophthalazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Uniqueness of 5-Fluorophthalazine: This makes this compound a valuable compound for various research applications, distinguishing it from its non-fluorinated counterparts .

Properties

IUPAC Name

5-fluorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCANNFKULYCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545826
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103119-77-3
Record name 5-Fluorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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